3-Bromo-6-chloro-2-fluorophenoxy(tert-butyl)dimethylsilane
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Overview
Description
3-Bromo-6-chloro-2-fluorophenoxy(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C12H17BrClFOSi and a molecular weight of 339.7 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-fluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-6-chloro-2-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scale-up considerations such as reaction optimization, purification, and safety measures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine) on the aromatic ring.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenoxy derivatives.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized phenolic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique chemical properties .
- Used in the synthesis of biologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorophenoxy(tert-butyl)dimethylsilane is primarily based on its ability to undergo various chemical reactions, particularly nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluorophenol: A precursor in the synthesis of the target compound.
2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane: A structurally similar compound with different halogen substitution patterns.
Uniqueness:
- The presence of multiple halogens (bromine, chlorine, and fluorine) on the aromatic ring makes 3-Bromo-6-chloro-2-fluorophenoxy(tert-butyl)dimethylsilane unique in terms of reactivity and potential applications .
- The tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity .
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClFOSi/c1-12(2,3)17(4,5)16-11-9(14)7-6-8(13)10(11)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTYDHPPIYZOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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